Benzenethionosulfonic acid sodium salt
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Overview
Description
Benzenethionosulfonic acid sodium salt, also known as sodium benzenesulfonothioate, is a chemical compound with the molecular formula C₆H₅NaO₂S₂ and a molecular weight of 196.22 g/mol . It appears as a white crystalline solid with a melting point of 275°C (dec.) and is soluble in water . This compound is primarily used as an intermediate in the synthesis of various pesticides and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenethionosulfonic acid sodium salt, can be synthesized through the reaction of benzenesulfonyl chloride with sodium sulfide . The process involves the following steps:
- Dissolve sodium sulfide in water and add toluene.
- Gradually add benzenesulfonyl chloride to the mixture at 30-40°C over 2 hours.
- Maintain the temperature at 50-55°C for 2 hours, then at 70°C for 1 hour.
- Concentrate the mixture under reduced pressure to obtain a mixture of benzenesulfonothioic acid, sodium salt, and sodium chloride .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Sodium hydrosulfide can also be used as an alternative to sodium sulfide .
Chemical Reactions Analysis
Types of Reactions: Benzenethionosulfonic acid sodium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Benzenesulfonic acid.
Reduction: Benzenethiol.
Substitution: Various substituted benzenesulfonothioates.
Scientific Research Applications
Benzenethionosulfonic acid sodium salt, has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pesticides and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of benzenesulfonothioic acid, sodium salt, involves its ability to act as a nucleophile in various chemical reactions. It can interact with electrophilic centers in target molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is attributed to the presence of the sulfonothioic group, which can donate electron density to electrophilic sites .
Comparison with Similar Compounds
Sodium benzenesulfonate: Similar in structure but lacks the thio group.
Sodium benzenesulfonic acid: Similar in structure but lacks the thio group.
Sodium thiobenzosulfonate: Similar in structure with a different arrangement of functional groups.
Uniqueness: Benzenethionosulfonic acid sodium salt, is unique due to the presence of both sulfonic and thio groups, which confer distinct chemical reactivity and properties. This dual functionality makes it a versatile intermediate in various chemical syntheses and industrial applications .
Properties
CAS No. |
1887-29-2 |
---|---|
Molecular Formula |
C6H6NaO2S2 |
Molecular Weight |
197.2 g/mol |
IUPAC Name |
sodium;oxido-oxo-phenyl-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C6H6O2S2.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
InChI Key |
MRIMYZGCZDCZAE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=S)O.[Na] |
1887-29-2 | |
Synonyms |
enzenethiosulfonate benzenethiosulfonic acid |
Origin of Product |
United States |
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